2-Propen-1-one, 1-(4-bromo-2-hydroxyphenyl)-3-(2-furanyl)-
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Overview
Description
2-Propen-1-one, 1-(4-bromo-2-hydroxyphenyl)-3-(2-furanyl)- is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(4-bromo-2-hydroxyphenyl)-3-(2-furanyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromo-2-hydroxyacetophenone and 2-furaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a quinone structure.
Reduction: The carbonyl group in the propenone moiety can be reduced to form an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Could be used in the development of new materials or as a chemical reagent.
Mechanism of Action
Molecular Targets: May interact with enzymes, receptors, or DNA.
Pathways Involved: Could influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-one, 1-(4-hydroxyphenyl)-3-(2-furanyl)-: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-Propen-1-one, 1-(4-bromo-2-hydroxyphenyl)-3-phenyl-: Lacks the furan ring, which may influence its chemical properties and applications.
Uniqueness
The presence of both the bromine atom and the furan ring in 2-Propen-1-one, 1-(4-bromo-2-hydroxyphenyl)-3-(2-furanyl)- makes it unique compared to other chalcones
Properties
CAS No. |
51379-39-6 |
---|---|
Molecular Formula |
C13H9BrO3 |
Molecular Weight |
293.11 g/mol |
IUPAC Name |
1-(4-bromo-2-hydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C13H9BrO3/c14-9-3-5-11(13(16)8-9)12(15)6-4-10-2-1-7-17-10/h1-8,16H |
InChI Key |
GRQQGHSSMABUHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)C2=C(C=C(C=C2)Br)O |
Origin of Product |
United States |
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